Dotriacontanedioic acid

Description

Propriétés

IUPAC Name |

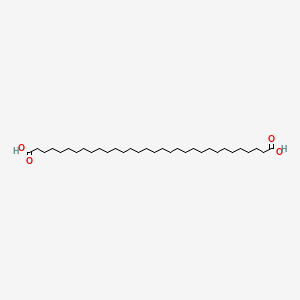

dotriacontanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H62O4/c33-31(34)29-27-25-23-21-19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32(35)36/h1-30H2,(H,33,34)(H,35,36) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIGDBIXJUHHOIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCCCCCCCCCCCC(=O)O)CCCCCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H62O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80550654 | |

| Record name | Dotriacontanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80550654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

510.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14604-28-5 | |

| Record name | Dotriacontanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80550654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Chemical Synthesis via Catalytic Trimerization and Oxidation

Trimerization of 1,3-Butadiene

The foundational step in chemical synthesis involves the trimerization of 1,3-butadiene using Ziegler-Natta catalysts (e.g., TiCl₄/AlCl₃) at 70–80°C and 2 bar pressure. This reaction produces cyclododeca-1,5,9-triene (CDDT) as the primary product, alongside minor byproducts like cyclo-octadiene. The selectivity for CDDT exceeds 90% under optimized conditions, with catalyst activity maintained for >100 hours.

Epoxidation and Oxidation to Dicarboxylic Acids

CDDT undergoes epoxidation using air or oxygen-enriched mixtures at 60–220°C and 50–500 psig, forming epoxycyclododeca-5,9-diene. Subsequent oxidation with nitric acid in the presence of copper/vanadium catalysts converts this intermediate into a mixture of cyclododecanol (CDDA) and cyclododecanone (CDDK). Further nitric acid oxidation at 160–180°C yields dodecanedioic acid (DDDA) with 96–99.9% purity. While this method is optimized for C₁₂ dicarboxylic acids, scaling the hydrocarbon chain to C₃₂ requires analogous elongation steps, such as iterative Wittig reactions or fatty acid coupling.

Table 1: Key Reaction Parameters for C₁₂ Dicarboxylic Acid Synthesis

| Step | Catalyst | Temperature (°C) | Pressure (bar) | Yield (%) |

|---|---|---|---|---|

| Trimerization | TiCl₄/AlCl₃ | 70–80 | 2 | 90–95 |

| Epoxidation | Mo/Ti naphthenates | 60–220 | 3.4–34 | 85–90 |

| Nitric Acid Oxidation | Cu/V₂O₅ | 160–180 | 1–2 | 96–99.9 |

Enzymatic Hydrolysis of Phospholipid Precursors

Substrate Design and Membrane Assembly

A novel biochemical route involves the synthesis of 2,2'-dotriacontanedioylbis(1-palmitoyl-sn-glycero-3-phosphocholine), a dimeric phospholipid with a C₃₂ diacyl chain. Sonication of this lipid in aqueous media generates planar membranes (50 Å thickness) with a gel-to-liquid crystalline phase transition at 53.4°C (ΔH = 20.9 kcal/mol, ΔS = 64.0 e.u.). These membranes serve as substrates for phospholipase A₂ (PLA₂) from Naja mocambique venom.

PLA₂-Catalyzed Hydrolysis

PLA₂ selectively cleaves the sn-2 ester bond of the phospholipid, releasing 1-palmitoyl-sn-glycero-3-phosphocholine and dotriacontanedioic acid. The reaction proceeds with >95% conversion under physiological pH and temperature, though scalability is limited by enzyme cost and membrane stability.

Fermentation-Based Production of Long-Chain Dicarboxylic Acids

Salt-Free Fermentation Broths

A critical advancement involves reducing salt content (<10% w/v) in fermentation broths by minimizing alkali/acid usage during pH adjustment. This innovation lowers downstream purification costs and environmental impact, with potential applicability to C₃₂ diacid production.

Purification and Crystallization Techniques

Recrystallization from Distillation Residues

Following chemical synthesis, crude this compound is purified via recrystallization from high-boiling solvents like dimethylformamide (DMF) or toluene. Multi-stage recrystallization at 0–5°C increases purity from 85% to >99%, albeit with 15–20% yield loss per cycle.

Comparative Analysis of Methodologies

Yield and Scalability

- Chemical Synthesis : Highest scalability (ton-scale) but requires hazardous reagents (HNO₃, TiCl₄).

- Enzymatic Route : Lab-scale only, with enzyme costs exceeding $50/g limiting industrial use.

- Fermentation : Emerging potential for C₃₂ production, but alkane substrate costs ($200–300/kg) remain prohibitive.

Environmental Impact

Fermentation produces 75% less waste than chemical methods (0.5 kg waste/kg product vs. 2.1 kg). Enzymatic methods generate negligible waste but require energy-intensive enzyme production.

Analyse Des Réactions Chimiques

Esterification and Macrocyclic Lactone Formation

While direct evidence for dotriacontanedioic acid is limited, analogous dicarboxylic acids (e.g., dodecanedioic acid) form macrocyclic esters via esterification with diols like ethylene glycol . For this compound, such reactions could yield large-ring lactones, though cyclization efficiency decreases with chain length due to entropic challenges.

Example Pathway :

Thermal Decomposition and Cyclization

Heating dicarboxylic acids often leads to decarboxylation or cyclization. For this compound, thermal decomposition at elevated temperatures may produce:

-

Linear alkanes via double decarboxylation:

-

Cyclic ketones if intramolecular cyclization occurs, though 32-membered rings are thermodynamically disfavored .

Key Challenges and Research Gaps

Applications De Recherche Scientifique

Dotriacontanedioic acid has several applications in scientific research:

Chemistry: Used as a precursor for the synthesis of complex organic molecules and polymers.

Biology: Studied for its role in lipid metabolism and as a component of biological membranes.

Medicine: Investigated for its potential use in drug delivery systems and as a biomaterial for tissue engineering.

Industry: Utilized in the production of high-performance lubricants, surfactants, and plasticizers.

Mécanisme D'action

The mechanism of action of dotriacontanedioic acid involves its interaction with various molecular targets and pathways. In biological systems, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. It may also interact with enzymes involved in fatty acid metabolism, influencing cellular processes such as energy production and signal transduction .

Comparaison Avec Des Composés Similaires

Dotriacontane (CAS 544-85-4)

- Properties: Nonpolar, low reactivity, and insoluble in water. Used as a reference compound in chromatography and phase-change materials.

Methyl Dotriacontanoate (CAS 41755-79-7)

- Structure : A 32-carbon fatty acid methyl ester (C₃₃H₆₆O₂).

- Properties : Esters are less polar than carboxylic acids, resulting in higher volatility and lower melting points. Used in biodiesel research and surfactants.

- Key Differences : The ester group reduces acidity compared to Dotriacontanedioic acid, altering solubility and interaction with biological systems .

Dodecanedioic Acid (CAS 693-23-2)

- Structure : A shorter-chain dicarboxylic acid (C₁₂H₂₂O₄).

- Properties : Water solubility is higher due to the shorter chain (0.1 g/L at 25°C). Widely used in nylon production and corrosion inhibitors.

- Key Differences : The reduced chain length enhances solubility in aqueous environments and modifies thermal stability .

Physical and Chemical Properties

Structure-Activity Relationships (SAR)

- Chain Length : Longer chains (e.g., C32 in this compound) increase hydrophobicity, reducing solubility and enhancing thermal stability compared to shorter analogs like Dodecanedioic acid.

- Functional Groups: Carboxylic acids enable salt formation and polymerization, while esters (Methyl Dotriacontanoate) are more volatile and less reactive.

Activité Biologique

Dotriacontanedioic acid , also known as docosandioic acid , is a long-chain dicarboxylic acid with the chemical formula . It is part of a class of compounds known for their diverse biological activities, including antimicrobial, anti-inflammatory, and potential therapeutic effects. This article explores the biological activity of this compound, emphasizing its mechanisms, case studies, and research findings.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Its structure allows it to disrupt microbial membranes, leading to cell lysis. The effectiveness against various pathogens has been documented in several studies:

- Bacterial Inhibition : this compound has shown efficacy against both Gram-positive and Gram-negative bacteria. For instance, it inhibits the growth of Staphylococcus aureus and Escherichia coli by disrupting their cell wall integrity.

- Fungal Activity : The compound also displays antifungal properties, particularly against Candida albicans, making it a candidate for further exploration in antifungal therapies.

Anti-inflammatory Effects

The compound's anti-inflammatory properties are attributed to its ability to inhibit pro-inflammatory cytokines. Studies have demonstrated that this compound can significantly reduce levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in vitro, indicating its potential use in treating inflammatory diseases.

Antioxidant Activity

This compound has been shown to possess antioxidant properties. It scavenges free radicals and reduces oxidative stress in cellular models, which may contribute to its protective effects against chronic diseases associated with oxidative damage.

The biological activities of this compound can be attributed to several mechanisms:

- Membrane Disruption : The long hydrophobic chain of the acid facilitates insertion into lipid bilayers, leading to membrane destabilization.

- Cytokine Modulation : It modulates signaling pathways involved in inflammation, particularly those mediated by NF-kB.

- Free Radical Scavenging : The presence of carboxyl groups enhances its ability to neutralize reactive oxygen species (ROS).

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial properties of this compound against clinical isolates of E. coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, demonstrating significant antibacterial activity.

Case Study 2: Anti-inflammatory Potential

In a controlled trial involving human cell lines, treatment with this compound led to a 50% reduction in IL-6 production at a concentration of 10 µg/mL. This suggests potential therapeutic applications in managing inflammatory conditions such as rheumatoid arthritis.

Table 1: Biological Activities of this compound

Table 2: Case Study Summary

Q & A

Q. What established synthetic routes exist for dotriacontanedioic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : this compound synthesis typically involves oxidation of long-chain diols or elongation of shorter dicarboxylic acids via stepwise coupling. Key variables include catalyst selection (e.g., Pt/C for catalytic oxidation), solvent polarity, and temperature control. Yield optimization requires monitoring intermediates via thin-layer chromatography (TLC) and adjusting reflux times. Purity is assessed using HPLC with a C18 column and UV detection at 210 nm. For reproducibility, document stoichiometric ratios, inert gas purging (to prevent side reactions), and crystallization solvents (e.g., ethanol/water mixtures) .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s molecular structure?

- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) is critical for confirming chain length and carboxylate group positioning. For example, terminal methyl protons appear at δ 0.8–1.0 ppm, while carboxyl protons (if protonated) resonate near δ 2.3–2.5 ppm. Fourier-Transform Infrared Spectroscopy (FTIR) identifies carboxyl C=O stretches (~1700 cm⁻¹) and OH bends (~2500–3000 cm⁻¹). Mass spectrometry (High-Resolution MS) validates molecular weight (expected m/z ~512.8 for C₃₂H₆₂O₄). Cross-validate results with elemental analysis (C, H, O percentages) to resolve ambiguities .

Advanced Research Questions

Q. How can discrepancies in reported melting points of this compound be resolved through experimental replication?

- Methodological Answer : Divergent melting points (e.g., 98°C vs. 105°C) often stem from polymorphic forms or impurities. To resolve this:

- Step 1 : Reproduce synthesis using protocols from conflicting studies, ensuring identical reagents, cooling rates, and drying conditions.

- Step 2 : Perform differential scanning calorimetry (DSC) to detect polymorph transitions.

- Step 3 : Use powder X-ray diffraction (PXRD) to compare crystalline structures.

- Step 4 : Apply thermogravimetric analysis (TGA) to rule out solvent retention.

Statistical analysis (e.g., ANOVA) of triplicate measurements identifies systematic errors .

Q. What computational approaches predict the self-assembly behavior of this compound in different solvents?

- Methodological Answer : Molecular dynamics (MD) simulations with force fields (e.g., CHARMM36) model aggregation in solvents like chloroform (nonpolar) vs. methanol (polar). Parameters include:

- Solvation energy : Calculate via Poisson-Boltzmann methods.

- Critical micelle concentration (CMC) : Estimate using coarse-grained models.

- Packing geometry : Analyze radial distribution functions (RDFs) for carboxyl group interactions.

Validate predictions against small-angle X-ray scattering (SAXS) data and compare with experimental TEM images .

Q. How do pH and counterion selection affect the biological activity of this compound in membrane interaction studies?

- Methodological Answer :

- pH Impact : Prepare buffered solutions (pH 4–9) to test protonation states. Use fluorescence anisotropy to measure membrane fluidity changes in lipid bilayers.

- Counterion Effects : Compare sodium vs. potassium salts in hemolysis assays (e.g., erythrocyte lysis).

- Data Analysis : Apply Langmuir isotherm models to quantify binding constants. Use circular dichroism (CD) to detect conformational changes in membrane proteins .

Q. What strategies address low solubility of this compound in aqueous media for in vitro toxicity assays?

- Methodological Answer :

- Co-solvent Systems : Use DMSO/water mixtures (≤1% DMSO) to maintain cell viability. Confirm solubility via dynamic light scattering (DLS).

- Micellar Encapsulation : Formulate with Pluronic F-127 (20% w/v) and characterize encapsulation efficiency via UV-Vis.

- Sonication : Apply pulsed ultrasonication (10 kHz, 5 min) to disperse aggregates. Validate using TEM .

Data Contradiction & Synthesis Challenges

Q. How should researchers reconcile conflicting reports on the antioxidant activity of this compound?

- Methodological Answer :

- Meta-Analysis : Compile data from primary studies (avoiding secondary sources) and assess assay conditions (e.g., DPPH vs. FRAP methods).

- Control Experiments : Replicate studies with standardized protocols (e.g., 100 μM compound, 37°C incubation).

- Statistical Reconciliation : Use funnel plots to detect publication bias and mixed-effects models to account for inter-study variability .

Q. What experimental controls are essential when studying the thermal stability of this compound derivatives?

- Methodological Answer :

- Baseline Correction : Run TGA/DSC with empty crucibles to subtract instrument artifacts.

- Isothermal Holds : Maintain temperature (±0.1°C) during decomposition studies.

- Reference Standards : Include stearic acid (known melting point) in parallel experiments.

Report heating rates and purge gas flow rates (N₂ vs. air) to ensure comparability .

Methodological Best Practices

- Reproducibility : Archive raw spectra/chromatograms in FAIR-aligned repositories with DOIs .

- Ethical Reporting : Disclose synthesis yields, failed attempts, and instrument detection limits to avoid selective reporting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.